Deltarasin Exhibits Nanomolar Binding Affinity for PDEδ, Distinct from Next-Generation Inhibitors
Deltarasin demonstrates a high affinity for the PDEδ prenyl-binding pocket with a Kd of 38-41 nM . This binding affinity is a key differentiator when compared to more recently developed PDEδ inhibitors. For example, the second-generation inhibitor Deltasonamide 1 exhibits a picomolar Kd of 203 pM , while the more advanced Deltazinone 1 shows a Kd of 8 nM . Deltarasin's affinity is also distinct from other chemotypes, such as the spiro-cyclic inhibitor 36l, which has a Kd of 127 nM [1]. This data clearly establishes Deltarasin's position as a first-generation, nanomolar-affinity probe.
| Evidence Dimension | In vitro binding affinity (Kd) for PDEδ protein |
|---|---|
| Target Compound Data | 38-41 nM |
| Comparator Or Baseline | Deltasonamide 1: 203 pM; Deltazinone 1: 8 nM; Compound 36l: 127 nM |
| Quantified Difference | Deltarasin is ~190-200x less potent than Deltasonamide 1 and ~5x less potent than Deltazinone 1, but ~3x more potent than Compound 36l in binding to PDEδ. |
| Conditions | Fluorescence polarization assay or similar in vitro binding assay using purified PDEδ protein. |
Why This Matters
This binding affinity defines the required working concentration for experiments; Deltarasin is suitable for studies where a well-characterized, moderate-affinity probe is needed, whereas higher affinity compounds may be preferred for assays requiring maximal target engagement.
- [1] Chen, L., et al. (2022). Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models. Acta Pharmaceutica Sinica B, 12(2), 785-800. View Source
